molecular formula C7H7BN2O2 B13899824 1H-pyrrolo[2,3-c]pyridin-2-ylboronic acid

1H-pyrrolo[2,3-c]pyridin-2-ylboronic acid

Cat. No.: B13899824
M. Wt: 161.96 g/mol
InChI Key: BQMICISNEPLYED-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-c]pyridin-2-ylboronic acid is a heterocyclic compound that features a boronic acid functional group attached to a pyrrolo[2,3-c]pyridine core. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group makes it a versatile building block for the synthesis of complex molecules through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

The synthesis of 1H-pyrrolo[2,3-c]pyridin-2-ylboronic acid typically involves several steps, starting from commercially available precursors. One common method includes the formation of the pyrrolo[2,3-c]pyridine core followed by the introduction of the boronic acid group. The synthetic route may involve:

    Cyclization Reactions: Formation of the pyrrolo[2,3-c]pyridine core through cyclization reactions involving suitable precursors.

    Borylation: Introduction of the boronic acid group using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and scalability, ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

1H-pyrrolo[2,3-c]pyridin-2-ylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of biaryl or vinyl-aryl compounds.

    Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.

    Substitution Reactions: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents on the pyridine ring.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide

Scientific Research Applications

1H-pyrrolo[2,3-c]pyridin-2-ylboronic acid has a wide range of scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinases and other enzymes.

    Materials Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and fine chemicals, contributing to advancements in agriculture and manufacturing.

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-c]pyridin-2-ylboronic acid depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The boronic acid group can form reversible covalent bonds with serine or threonine residues in the active sites of enzymes, leading to inhibition. This mechanism is particularly relevant in the design of protease inhibitors and other enzyme-targeting drugs.

Comparison with Similar Compounds

1H-pyrrolo[2,3-c]pyridin-2-ylboronic acid can be compared with other boronic acid-containing heterocycles, such as:

    1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid: Similar in structure but with the boronic acid group at a different position, leading to variations in reactivity and applications.

    1H-pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring and exhibit different biological activities and chemical reactivity.

    2-(3-Pyridinyl)-1H-pyrrolo[2,3-b]pyridine:

The uniqueness of this compound lies in its specific structural features and the versatility of the boronic acid group, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-2-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)7-3-5-1-2-9-4-6(5)10-7/h1-4,10-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMICISNEPLYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1)C=NC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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